molecular formula C4H6N4O B2536881 4-Amino-1H-pyrazole-5-carboxamide CAS No. 67221-50-5

4-Amino-1H-pyrazole-5-carboxamide

Cat. No.: B2536881
CAS No.: 67221-50-5
M. Wt: 126.119
InChI Key: JVXDFTZWKFHULK-UHFFFAOYSA-N
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Description

4-Amino-1H-pyrazole-5-carboxamide is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound has garnered significant interest due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and industrial chemistry. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Biochemical Analysis

Biochemical Properties

4-Amino-1H-pyrazole-5-carboxamide plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with enzymes such as adenosine deaminase and fibroblast growth factor receptors (FGFRs). These interactions are typically characterized by the formation of covalent bonds, leading to the inhibition of enzyme activity. For instance, this compound derivatives have demonstrated potent inhibitory effects on FGFRs, which are critical in various signaling pathways involved in cell proliferation and differentiation .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis. For example, studies have shown that this compound derivatives can suppress the growth of lung and gastric cancer cells by targeting FGFRs . Additionally, it affects cellular metabolism by altering the activity of enzymes involved in metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor, binding to the active sites of enzymes such as FGFRs and adenosine deaminase. This binding leads to the inhibition of enzyme activity, resulting in downstream effects on cellular processes. The compound’s ability to form covalent bonds with its targets is a key aspect of its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that while this compound is relatively stable under certain conditions, it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with sustained inhibition of target enzymes and prolonged effects on cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and modulation of metabolic pathways. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as adenosine deaminase, influencing the metabolism of adenosine and related nucleotides. This interaction can affect metabolic flux and metabolite levels, leading to changes in cellular energy balance and signaling pathways. Additionally, the compound’s role in inhibiting FGFRs impacts pathways related to cell growth and differentiation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues are influenced by these interactions, affecting its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles within the cell, where it exerts its effects. Targeting signals and post-translational modifications play a role in directing the compound to its sites of action. For example, its localization to the nucleus or mitochondria can influence gene expression and cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1H-pyrazole-5-carboxamide typically involves multi-step reactions. One common method includes the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction is often catalyzed by alumina-silica-supported manganese dioxide in water, yielding high purity products . Another method involves the use of transition-metal catalysts and photoredox reactions to achieve the desired pyrazole derivatives .

Industrial Production Methods: Industrial production of this compound may involve scalable one-pot multicomponent reactions (MCRs) that are environmentally benign. These methods utilize green solvents and heterogeneous catalysts to produce the compound efficiently .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1H-pyrazole-5-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions often involve reagents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Comparison with Similar Compounds

Uniqueness: 4-Amino-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Its ability to act as a versatile building block and its potential as a therapeutic agent make it a compound of significant interest in various research fields .

Properties

IUPAC Name

4-amino-1H-pyrazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O/c5-2-1-7-8-3(2)4(6)9/h1H,5H2,(H2,6,9)(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVXDFTZWKFHULK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67221-50-5
Record name 4-amino-1H-pyrazole-5-carboxamide
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